Product packaging for 2,2'-Azobis(2-amidinopropane)(Cat. No.:CAS No. 13217-66-8)

2,2'-Azobis(2-amidinopropane)

Cat. No.: B079431
CAS No.: 13217-66-8
M. Wt: 198.27 g/mol
InChI Key: CCTFAOUOYLVUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Azobis(2-amidinopropane) dihydrochloride, widely known as AAPH, is a water-soluble azo compound extensively employed as a reliable free radical generator in scientific research . Its primary mechanism of action involves thermal decomposition to yield carbon-centered free radicals, which rapidly react with oxygen to form peroxyl radicals. This controlled production of reactive oxygen species makes it an indispensable tool for studying oxidative stress mechanisms and evaluating the antioxidant efficacy of various compounds . In research applications, AAPH is prominently used as a model oxidant to investigate the oxidative stability of pharmaceutical drugs and small molecule therapeutics . It also plays a critical role in lipid peroxidation experiments, where it is used to induce oxidation in systems such as linoleic acid, allowing scientists to study synergistic or antagonistic effects between different natural phenolic antioxidants . Furthermore, it serves as a key initiator in polymer chemistry . The product is typically supplied as a white to off-white granular solid with good solubility in water . Please note that this product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle it with care, as it is a self-heating substance that may catch fire and is harmful if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N6 B079431 2,2'-Azobis(2-amidinopropane) CAS No. 13217-66-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13217-66-8

Molecular Formula

C8H18N6

Molecular Weight

198.27 g/mol

IUPAC Name

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide

InChI

InChI=1S/C8H18N6/c1-7(2,5(9)10)13-14-8(3,4)6(11)12/h1-4H3,(H3,9,10)(H3,11,12)

InChI Key

CCTFAOUOYLVUFG-UHFFFAOYSA-N

SMILES

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N

Canonical SMILES

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N

Related CAS

15453-05-1 (mono-hydrochloride)
2997-92-4 (di-hydrochloride)
79629-13-3 (acetate)

Synonyms

2,2'-azo-bis(2-amidinopropane)
2,2'-azobis(2-amidinopropane)
2,2'-azobis(2-amidinopropane) acetate
2,2'-azobis(2-amidinopropane) dihydrochloride
2,2'-azobis(2-amidinopropane) monohydrochloride
2,2'-azobis(2-amidinopropane)dihydrochloride
2,2'-azobis(2-methylpropaneimidamide) dihydrochloride
2,2'-azobis(2-methylpropionamidine)
AAPH
ABAP
ABAPH
AMPH cpd

Origin of Product

United States

Mechanistic Insights into Free Radical Generation from 2,2 Azobis 2 Amidinopropane

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of AAPH is a well-characterized process that leads to the generation of a cascade of radical species. huji.ac.ilresearchgate.net The rate of this decomposition is highly dependent on temperature, increasing as the temperature rises. huji.ac.ilresearchgate.net

Formation of Primary Carbon-Centered Radicals

The initial step in the thermal decomposition of AAPH is the homolytic cleavage of the two carbon-nitrogen bonds. This process results in the liberation of a molecule of nitrogen gas (N₂) and the formation of two identical carbon-centered 2-amidinopropane radicals. huji.ac.ilresearchgate.net This unimolecular decomposition is the primary pathway for the generation of initial radical species. nih.gov

Subsequent Generation of Peroxyl and Alkoxyl Radicals in Oxygenated Environments

In environments containing oxygen, the initially formed carbon-centered radicals react rapidly with molecular oxygen to produce 2-amidinoprop-2-peroxyl radicals (ROO•). nih.govnih.gov These peroxyl radicals are key intermediates in AAPH-induced oxidation processes. nih.govnih.gov Further reactions of these peroxyl radicals, including self-reaction, can lead to the formation of a tetraoxide intermediate, which subsequently decomposes to yield highly reactive alkoxyl radicals (RO•) and superoxide (B77818) radicals (O₂•⁻). nih.govresearchgate.net The formation of alkoxyl radicals has been identified as a major pathway in the degradation of AAPH in aqueous solutions. nih.govresearchgate.net

Kinetic Parameters of Radical Formation and Influencing Factors (e.g., Temperature, pH)

The rate of thermal decomposition of AAPH is significantly influenced by temperature. The rate constant for decomposition increases with temperature, following the Arrhenius equation. researchgate.net For instance, the thermal decomposition rate to form radical species at 40°C in an aqueous solution has been determined to be approximately 2.1 × 10⁻⁶ s⁻¹. nih.govresearchgate.net The activation energy for this decomposition has been calculated to be 137 kJ/mol. researchgate.net

Conversely, the thermal decomposition rate of AAPH does not show significant variation with changes in pH. nih.govresearchgate.net However, the hydrolysis rate of AAPH is pH-dependent and increases exponentially with rising pH, indicating a dependence on hydroxide (B78521) ion concentration. nih.govresearchgate.net

Kinetic Parameters of AAPH Thermal Decomposition
Temperature (°C)Rate Constant (k, s⁻¹)Half-life (t₁/₂, hours)
302.9 x 10⁻⁷664
371.3 x 10⁻⁶148
402.1 x 10⁻⁶91.7
501.4 x 10⁻⁵13.8

Photolytic Generation of Radical Species

In addition to thermal decomposition, AAPH can be induced to generate radicals through photolysis, typically using ultraviolet light. nih.gov This method allows for the rapid and controlled generation of radicals, which is particularly useful for kinetic studies. nih.gov

Supramolecular Host-Guest Chemistry in Radical Modulation

The generation of radicals from AAPH can be modulated through the principles of supramolecular host-guest chemistry. Cucurbit[n]urils (CB[n]), a family of macrocyclic host molecules, have been shown to form inclusion complexes with AAPH, altering its photochemical behavior. rsc.orgresearchgate.net The size of the cucurbituril (B1219460) cavity plays a crucial role in the nature of the interaction and the subsequent effect on radical generation. rsc.orgresearchgate.net For example, AAPH forms an exclusion complex with the smaller cucurbit researchgate.neturil (CB researchgate.net), while it forms stable inclusion complexes with the larger cucurbit rsc.orguril (CB rsc.org) and cucurbit uc.cluril (CB uc.cl). rsc.orgresearchgate.netresearchgate.net

Enhanced Radical Yields through Non-Covalent Complexation

The complexation of AAPH with specific cucurbiturils can lead to a significant enhancement in the yield of photolytically generated radicals. researchgate.net The formation of a 1:1 inclusion complex between AAPH and cucurbit rsc.orguril (AAPH@CB rsc.org) results in a higher yield of carbon-centered radicals upon photolysis compared to uncomplexed AAPH. researchgate.net This enhancement is attributed to a "pull effect" exerted by the portals of the CB rsc.org host on the nascent radicals, facilitating their release into the bulk solution where they can react with oxygen to form peroxyl radicals. researchgate.net

In contrast, the interaction of AAPH with cucurbit uc.cluril (CB uc.cl) can have a different effect on radical yield. The formation of a 1:1 inclusion complex (AAPH@CB uc.cl) has been shown to decrease the radical yield, whereas a 2:1 complex (2AAPH@CB uc.cl) does not significantly alter the radical yield compared to free AAPH. rsc.orgresearchgate.net This demonstrates the ability to fine-tune radical generation from AAPH through the stoichiometry of the supramolecular complex. rsc.orgresearchgate.net

Modulation of AAPH Radical Yield by Cucurbit[n]uril (CB[n]) Host-Guest Complexation
Host MoleculeComplex TypeEffect on Radical Yield
Cucurbit researchgate.neturil (CB researchgate.net)Exclusion ComplexNo significant change
Cucurbit rsc.orguril (CB rsc.org)1:1 Inclusion ComplexEnhanced
Cucurbit uc.cluril (CB uc.cl)1:1 Inclusion ComplexDecreased
Cucurbit uc.cluril (CB uc.cl)2:1 Inclusion ComplexNo significant change

Comparative Radical Generation Profiles with Analogous Azo Compounds

The radical-generating properties of 2,2'-Azobis(2-amidinopropane) can be better understood by comparing them with other commonly used azo initiators, such as 2,2'-Azobisisobutyronitrile (AIBN) and 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN). These compounds share the central azo functional group but differ in their substituent groups, which significantly influences their solubility and radical generation profiles.

A key distinction lies in their solubility. AAPH is a hydrophilic compound, readily soluble in aqueous solutions, making it ideal for studying oxidative stress in biological systems. In contrast, AIBN and AMVN are lipophilic and are soluble in organic solvents and lipid phases. This difference in solubility dictates the environment in which the free radicals are generated.

The rate of decomposition and subsequent radical generation also varies among these compounds. For instance, at 37°C in an SDS emulsion, the rate of radical generation from 4.8 mM AAPH (referred to as ABAP) is significantly higher than that from 9.9 mM AIBN. researchgate.net The specific temperature at which these initiators are effective also differs. AIBN is commonly used at temperatures between 66°C and 72°C, while AMVN is effective at lower temperatures. nih.gov

The nature of the radicals produced is also a point of comparison. While all three generate carbon-centered radicals initially, the subsequent reactions can differ. Spin-trapping studies have shown that in aqueous media, AAPH primarily produces alkoxyl radical adducts. rsc.org Conversely, AMVN-derived peroxyl radicals have been detected in dimethylsulfoxide solutions. rsc.org

Below is an interactive data table summarizing the comparative properties of these azo initiators.

Comparative Properties of Azo Radical Initiators

Property2,2'-Azobis(2-amidinopropane) (AAPH)2,2'-Azobisisobutyronitrile (AIBN)2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN)
SolubilityWater-soluble (hydrophilic)Lipid-soluble (lipophilic)Lipid-soluble (lipophilic)
Primary Radical Type (in relevant media)Alkoxyl radicals (in aqueous media) rsc.org2-cyano-2-propyl radicalsPeroxyl radicals (in DMSO) rsc.org
Typical Decomposition Temperature RangeIncreases with temperature (e.g., 37-70°C) nih.govtandfonline.com66-72°C nih.govLower temperatures than AIBN nih.gov

Methodologies for Oxidative Stress Induction and Investigation Utilizing 2,2 Azobis 2 Amidinopropane

In Vitro Cellular Models for Oxidative Stress Research

In vitro models are fundamental for dissecting the molecular mechanisms of oxidative stress and for the preliminary screening of antioxidant compounds. AAPH is extensively used in these systems due to its ability to generate a continuous flux of free radicals directly in the aqueous environment of the cell culture medium. mdpi.com

Erythrocytes, or red blood cells (RBCs), are highly susceptible to oxidative damage due to their high concentration of polyunsaturated fatty acids in the membrane and the presence of hemoglobin, a major source of reactive oxygen species (ROS). nih.govfrontiersin.orgpmu.ac.at AAPH-stimulated RBCs serve as a classic and effective model to study oxidative stress-related damage to biological membranes. nih.govjst.go.jp

The mechanism of AAPH-induced damage in erythrocytes follows a clear sequence of events. At physiological temperature (37°C), AAPH decomposes, generating peroxyl and alkoxyl radicals. researchgate.net These radicals attack the erythrocyte membrane, initiating lipid peroxidation and the oxidation of membrane proteins. researchgate.netacs.org This leads to a series of detrimental effects, including the depletion of intracellular antioxidants like glutathione (B108866) (GSH), morphological changes such as the formation of acanthocytes (spiny RBCs), and ultimately, hemolysis—the rupture of the cell membrane. nih.govdntb.gov.uanih.gov The process typically begins with a rapid loss of GSH, followed by an increase in lipid peroxidation markers, degradation of membrane proteins, and finally, significant hemolysis. nih.gov This model is frequently used to evaluate the protective effects of antioxidant compounds. acs.org

Parameter MeasuredObserved Effect of AAPH ExposureReference
Cell MorphologyFormation of acanthocytes (spiculated cells) dntb.gov.ua
Lipid PeroxidationIncreased levels of thiobarbituric acid-reactive substances (TBARS) nih.govnih.gov
Protein OxidationDegradation and abnormal clustering of membrane proteins (e.g., band 3) nih.govdntb.gov.ua
Intracellular AntioxidantsExhaustion of reduced glutathione (GSH) nih.govacs.orgdntb.gov.ua
HemolysisIncreased release of hemoglobin jst.go.jpacs.orgnih.gov
Ion TransportDecreased anion exchanger 1 (band 3) activity nih.govfrontiersin.orgdntb.gov.ua

AAPH is a versatile tool for inducing oxidative stress in a wide variety of cultured mammalian cell lines, allowing researchers to study cell-type-specific responses to oxidative insults. In these models, AAPH generates peroxyl radicals in the culture medium, which then induce cellular damage. cellmolbiol.orgmdpi.com

For instance, the PC12 cell line, derived from a rat pheochromocytoma, is a common model for neuronal studies. AAPH treatment in PC12 cells leads to increased intracellular ROS, elevated levels of the lipid peroxidation marker malondialdehyde (MDA), and reduced cell viability, providing a platform to test potential neuroprotective agents. cellmolbiol.org Similarly, in human keratinocytes (HaCaT cells), AAPH exposure results in a significant increase in mitochondrial superoxide (B77818), intracellular ROS, and membrane lipid peroxidation. researchgate.net Other cell lines where AAPH has been successfully used to model oxidative stress include mouse Leydig cells (TM3), R2C rat Leydig cells, and Caco-2 cells, among others. mdpi.comnih.govmdpi.com These models are crucial for investigating the efficacy of antioxidants and understanding the cellular pathways involved in oxidative damage and repair. cellmolbiol.orgmdpi.com

Cell LineOrganism/Tissue of OriginKey Findings with AAPHResearch Focus
PC12Rat PheochromocytomaReduced cell viability, increased ROS and MDANeuroprotection
HaCaTHuman KeratinocytesIncreased mitochondrial superoxide and intracellular ROS, membrane lipoperoxidationSkin Diseases, Dermatology
TM3Mouse Leydig CellsDecreased cell survival rate, increased ROS positive rateMale Reproductive Toxicology
R2CRat Leydig CellsDecreased progesterone (B1679170) secretion, mitochondrial damageMale Reproductive Health
Caco-2Human Colon AdenocarcinomaIncreased intracellular ROS productionIntestinal Health, Antioxidant Absorption

Ex Vivo Tissue and Isolated Organelle Preparations in Oxidative Studies

Ex vivo models, which involve tissues or organs studied outside the body, and studies on isolated organelles bridge the gap between in vitro and in vivo research. AAPH has been applied to various ex vivo preparations, including rat thymocytes and liver tissue, to induce lipid peroxidation. nih.gov It has also been used to study the inhibition of spontaneous motility in guinea pig ileum and rabbit jejunum. nih.gov

Research on isolated organelles, particularly mitochondria, is critical for understanding the role of oxidative stress in cellular energy metabolism and apoptosis. Studies have shown that AAPH treatment can directly lead to mitochondrial damage. mdpi.com For example, in R2C Leydig cells, AAPH exposure significantly increased the proportion of cells with a decreased mitochondrial membrane potential, indicating mitochondrial dysfunction. mdpi.com This approach allows for a focused investigation of the impact of peroxyl radicals on specific subcellular components, free from the complexity of whole-cell signaling pathways.

Research Designs Employing 2,2'-Azobis(2-amidinopropane) in Whole Organism Models

Whole organism models are indispensable for understanding the systemic effects of oxidative stress and the potential of antioxidant interventions in a complex physiological context. AAPH is used to induce controlled oxidative stress in various animal models, both aquatic and terrestrial. nih.govresearchgate.net

In aquatic toxicology and developmental biology, the zebrafish (Danio rerio) embryo is a widely used model. Its transparency allows for real-time observation of developmental processes. Exposing zebrafish embryos to AAPH induces a significant increase in intracellular ROS production, lipid peroxidation, and cell death. nih.gove-algae.org It also leads to observable morphological defects, such as pericardial and yolk sac edema, and growth retardation. nih.gov This model provides a valuable tool for assessing the protective effects of antioxidant compounds against systemic oxidative stress during early development. nih.gove-algae.org

In terrestrial organisms, AAPH has been administered to rats to create models for various pathologies. For instance, intrarectal administration can induce colitis, while intraperitoneal injection has been shown to cause lipid peroxidation in the liver, kidney, and heart. nih.gov More recently, AAPH has been used to establish a rat model of acute pancreatitis and to impair lung function by inducing inflammation, redox imbalance, and alterations in lung mechanics and histology. nih.gov Another notable terrestrial model is the chicken embryo, where AAPH-induced oxidative stress has been shown to cause significant damage to the developing cardiovascular system, including impaired blood vessel development and cardiac enlargement. nih.govconsensus.appresearchgate.netplos.org

Model OrganismTypeAAPH-Induced Pathologies/EffectsKey Outcomes Measured
Zebrafish (Danio rerio) EmbryoAquaticIncreased ROS, lipid peroxidation, cell death, morphological defectsSurvival rate, ROS levels, cell death, edema, growth retardation
Rat (Rattus norvegicus)TerrestrialColitis, pancreatitis, lung injury, systemic lipid peroxidationInflammatory markers, tissue histology, organ function, MDA levels
Chicken (Gallus gallus) EmbryoTerrestrialImpaired vasculogenesis and angiogenesis, cardiac hypertrophyBlood vessel density, heart morphology, embryo survival

A comprehensive assessment of oxidative balance following AAPH-induced stress requires a multi-faceted approach, measuring both the extent of oxidative damage and the response of the antioxidant defense systems.

Lipid peroxidation is frequently assessed by measuring thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA). nih.gov Protein oxidation can be quantified by measuring the formation of protein carbonyl groups. nih.gov

Evaluating the enzymatic antioxidant defense system is also crucial. This involves measuring the activity of key enzymes like superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT), which decomposes hydrogen peroxide into water and oxygen. nih.gov In many AAPH-induced stress models, an initial increase in the activity of these enzymes is observed as a compensatory response, which may be followed by a decrease if the oxidative insult is overwhelming. nih.gov Furthermore, non-enzymatic antioxidant levels, such as reduced glutathione (GSH), are often measured, with AAPH exposure typically causing a significant depletion. acs.org Assays like the Oxygen Radical Absorbance Capacity (ORAC) test directly use AAPH as a peroxyl radical generator to measure the antioxidant capacity of a sample. nih.govmdpi.com

Assessment CategoryMethod/AssayParameter/Biomarker MeasuredPrinciple
Reactive Species H2DCF-DA AssayIntracellular Reactive Oxygen Species (ROS)A non-fluorescent probe is oxidized by ROS to a fluorescent compound (DCF). mdpi.com
Oxidative Damage TBARS AssayMalondialdehyde (MDA) and other lipid peroxidation productsMeasures byproducts of lipid peroxidation that react with thiobarbituric acid. nih.gov
Oxidative Damage Carbonyl AssayProtein Carbonyl GroupsDerivatization of carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by spectrophotometric detection. nih.gov
Antioxidant Capacity ORAC AssayOxygen Radical Absorbance CapacityMeasures the ability of an antioxidant to inhibit the decay of a fluorescent probe caused by AAPH-generated peroxyl radicals. nih.govmdpi.com
Enzymatic Defenses Catalase (CAT) Activity AssayCatalase ActivityMeasures the rate of hydrogen peroxide decomposition. nih.gov
Enzymatic Defenses Superoxide Dismutase (SOD) Activity AssaySuperoxide Dismutase ActivityMeasures the inhibition of a reaction that produces a superoxide radical-dependent colorimetric product. nih.gov
Non-Enzymatic Defenses DTNB Method (Ellman's Reagent)Reduced Glutathione (GSH)5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) reacts with sulfhydryl groups of GSH to produce a colored product. acs.org

Molecular and Cellular Consequences of 2,2 Azobis 2 Amidinopropane Induced Oxidation

Oxidative Modification of Biological Macromolecules

The peroxyl radicals generated by AAPH indiscriminately attack vital biological macromolecules, leading to a cascade of damaging events. Lipids, proteins, and DNA are all susceptible to this oxidative onslaught, resulting in impaired cellular function.

Lipid Peroxidation Mechanisms and Biochemical Markers (e.g., Malondialdehyde)

The polyunsaturated fatty acids within cellular membranes are particularly vulnerable to AAPH-induced oxidation. The process, known as lipid peroxidation, is a chain reaction initiated by the abstraction of a hydrogen atom from a fatty acid by a peroxyl radical. This generates a lipid radical, which then reacts with molecular oxygen to form a lipid peroxyl radical. This new radical can then propagate the chain by abstracting a hydrogen atom from a neighboring fatty acid.

This destructive cycle leads to the degradation of lipids, compromising membrane integrity and function. frontiersin.org A key end-product of lipid peroxidation is malondialdehyde (MDA). nih.gov The measurement of MDA is a widely used biochemical marker to quantify the extent of oxidative damage to lipids. nih.govmdpi.com For instance, studies have shown a significant increase in MDA levels in erythrocytes and lung tissue upon exposure to AAPH, indicating substantial lipid peroxidation. nih.govnih.gov

Table 1: Effect of AAPH on Malondialdehyde (MDA) Levels

Biological System Observation Reference
Rat Lung Homogenate MDA levels were significantly higher in AAPH-treated groups compared to control. nih.gov
Human Erythrocytes AAPH treatment led to a notable increase in intracellular MDA formation. nih.gov
Spinach Thylakoids Accumulation of thiobarbituric acid reactive substances (a measure of lipid peroxidation) correlated with AAPH concentration. cdnsciencepub.com

Protein Oxidation, Carbonylation, and Structural Alterations

Proteins are also prime targets for AAPH-generated free radicals. The oxidation of proteins can lead to a variety of modifications, including the formation of protein carbonyl groups (aldehydes and ketones) on the side chains of certain amino acids. nih.govmdpi.com This process, known as protein carbonylation, is a common and irreversible form of protein damage and serves as a major hallmark of oxidative stress. nih.govmdpi.com

The introduction of carbonyl groups can lead to significant structural alterations in proteins. nih.gov These changes can include unfolding of the protein structure, formation of intermolecular disulfide bonds, and aggregation. nih.govnih.gov Such modifications can severely impair the protein's normal biological function. For example, AAPH-induced oxidation of arachin (B1170595), a peanut protein, resulted in a significant increase in carbonyl content and a decrease in sulfhydryl groups, leading to altered functional properties. nih.gov Similarly, AAPH was shown to induce carbonyl formation in bovine serum albumin. nih.gov

Table 2: Impact of AAPH-Induced Oxidation on Proteins

Protein Key Findings Reference
Arachin Increased carbonyl content (from 3.629 to 9.894 nmol/mg) and decreased total and free sulfhydryl levels with increasing AAPH concentration. nih.gov
Bovine Serum Albumin (BSA) AAPH induced the formation of carbonyl groups. nih.gov
Ovalbumin AAPH-induced oxidation led to partial unfolding of the protein structure. nih.gov

Oxidative DNA Damage and Lesion Formation

The genetic blueprint of the cell, DNA, is not spared from the damaging effects of AAPH. The free radicals generated from AAPH, including carbon-centered and hydroxyl radicals, can directly attack the deoxyribose backbone and the nucleotide bases of DNA. nih.govtandfonline.com This assault can lead to single and double-strand breaks in the DNA, as well as the formation of various oxidative lesions. tandfonline.com

Studies using plasmid DNA have demonstrated that AAPH effectively induces strand cleavage, both in the presence and absence of oxygen. tandfonline.com The damage is attributed primarily to the highly reactive aliphatic carbon-centered radicals generated from AAPH decomposition. tandfonline.com This oxidative damage to DNA can have severe consequences, including mutagenesis and cell death, if not efficiently repaired by the cell's machinery.

Cellular Responses to 2,2'-Azobis(2-amidinopropane)-Generated Oxidative Stress

Cells possess intricate systems to counteract oxidative stress. However, the constant and high flux of radicals from AAPH can overwhelm these defenses, leading to a state of oxidative stress and triggering a range of cellular responses.

Characterization of Reactive Oxygen Species Production and Accumulation

AAPH is a well-established generator of peroxyl radicals upon its thermal decomposition. plos.orgnih.gov In cellular systems, the introduction of AAPH leads to a significant and measurable increase in the intracellular levels of reactive oxygen species (ROS). nih.govnih.gov These ROS, primarily peroxyl and alkoxyl radicals, are the direct mediators of the oxidative damage observed in lipids, proteins, and DNA. nih.gov The sustained production of ROS by AAPH creates a persistent oxidative environment within the cell. plos.org

Impact on Endogenous Antioxidant Enzyme Systems

To combat the damaging effects of ROS, cells are equipped with a battery of endogenous antioxidant enzymes. Key players in this defense system include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). However, the response of these enzymes to AAPH-induced stress can be complex and dose-dependent.

At lower levels of oxidative stress, there can be an upregulation of antioxidant enzyme activity as a compensatory mechanism. nih.gov For example, in one study, low doses of AAPH led to a significant increase in SOD activity in rat lungs. nih.gov However, at higher concentrations of AAPH, the overwhelming oxidative stress can lead to damage of the enzyme proteins themselves, resulting in a decrease in their activity. nih.gov In the same study, the highest dose of AAPH caused a significant decrease in SOD activity. nih.gov Conversely, CAT activity was significantly increased only at the highest AAPH dose, suggesting a complex and varied response of the antioxidant system. nih.gov In AAPH-treated red blood cells, both SOD and CAT activities were found to be significantly increased. frontiersin.orgnih.gov

Table 3: AAPH-Induced Changes in Antioxidant Enzyme Activity

Enzyme Biological System Effect of AAPH Reference
Superoxide Dismutase (SOD) Rat Lung Increased at low dose, decreased at high dose. nih.gov
Superoxide Dismutase (SOD) Human Red Blood Cells Significantly increased. nih.gov
Catalase (CAT) Rat Lung Significantly increased at the highest dose. nih.gov
Catalase (CAT) Human Red Blood Cells Significantly increased. frontiersin.org

Advanced Methodologies for Antioxidant Activity Assessment Employing 2,2 Azobis 2 Amidinopropane

Hydrogen Atom Transfer (HAT)-Based Assays

Hydrogen Atom Transfer (HAT)-based assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. nih.gov In these competitive assays, the antioxidant and a probe substrate compete for the peroxyl radicals generated by AAPH. acs.org The antioxidant's effectiveness is quantified by its ability to protect the probe from oxidative damage.

The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely recognized method for assessing antioxidant capacity. nih.gov It quantifies the ability of an antioxidant to inhibit the oxidation of a fluorescent probe induced by peroxyl radicals. activeconceptsllc.comnih.gov

Principle and Mechanism: The assay is founded on the principle that an antioxidant's presence will protect a fluorescent molecule from degradation by peroxyl radicals generated from the thermal decomposition of AAPH. bmglabtech.comcellbiolabs.com Fluorescein (B123965) is commonly used as the fluorescent probe. activeconceptsllc.com In the absence of an antioxidant, the peroxyl radicals attack and quench the fluorescence of fluorescein. When an antioxidant is present, it preferentially scavenges the peroxyl radicals via a hydrogen atom transfer mechanism, thus preserving the fluorescence signal. nih.govcellbiolabs.com The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). activeconceptsllc.comnih.gov The net AUC of the sample is compared to that of a standard, typically Trolox, a water-soluble analog of vitamin E. activeconceptsllc.comnih.gov

Research Findings and Data: The results of the ORAC assay are expressed as Trolox Equivalents (TE), where one ORAC unit is equal to the net protection provided by 1 µM of Trolox. activeconceptsllc.comnih.gov This method allows for the comparison of antioxidant capacities across a wide range of substances. On a molar basis, various common antioxidants have shown different relative peroxyl radical absorbance capacities when compared to Trolox. nih.gov The assay can be adapted to measure both hydrophilic and lipophilic antioxidant capacities. bmglabtech.com

Table 1: Key Features of the ORAC Assay

FeatureDescriptionReference
Principle Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe by an antioxidant. nih.govcellbiolabs.com
Radical Generator 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH). activeconceptsllc.combmglabtech.com
Detection Method Fluorometric, monitoring the decay of a fluorescent probe (e.g., Fluorescein). activeconceptsllc.commdpi.com
Mechanism Hydrogen Atom Transfer (HAT). nih.govcellbiolabs.com
Standard Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). activeconceptsllc.comnih.gov
Result Expression Trolox Equivalents (TE) or ORAC units. activeconceptsllc.comnih.gov

The Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) assay is another significant HAT-based method that evaluates the capacity of antioxidants to intercept peroxyl radicals. nih.govnih.gov

Principle and Mechanism: The TRAP assay measures the ability of antioxidants to inhibit a reaction between peroxyl radicals and a target molecule. nih.govnih.gov AAPH is used as the source of peroxyl radicals. nih.govnih.gov The core of the assay is the measurement of an induction period or "lag phase." nih.gov During this phase, the antioxidants present in the sample trap the peroxyl radicals, preventing the oxidation of a probe. Once the antioxidants are consumed, the probe begins to be oxidized, a process that can be monitored by various means, such as oxygen consumption or changes in fluorescence or absorbance. nih.govnih.govresearchgate.net The length of this lag phase is directly proportional to the antioxidant capacity of the sample. nih.gov This duration is compared to that of a known standard, such as Trolox, to quantify the TRAP value. nih.gov

Research Findings and Data: The TRAP assay has been widely applied to evaluate the total antioxidant capacity in biological fluids like human serum. nih.govresearchgate.net For instance, a spectrophotometric version of the assay uses the probe dichlorofluorescin-diacetate (DCFH-DA), which is oxidized by AAPH-generated radicals into the highly fluorescent dichlorofluorescein (DCF). nih.govresearchgate.net The mean TRAP value for healthy human subjects has been reported to be around 1155 µmol/l. nih.gov Studies have also shown that dietary supplementation with antioxidants like vitamin E can increase the TRAP value in human serum, demonstrating the assay's utility in assessing the in vivo effects of antioxidants. nih.gov

Table 2: Comparison of HAT-Based Assays Using AAPH

ParameterORAC AssayTRAP Assay
Measurement Area Under the Curve (AUC) of fluorescence decay. nih.govLength of the induction period (lag phase). nih.gov
Primary Probe Fluorescein, β-phycoerythrin. nih.govnih.govR-phycoerythrin, DCFH-DA, luminol. researchgate.nettandfonline.com
Key Advantage Combines both inhibition time and degree of inhibition into a single value. bmglabtech.comDirectly measures the total radical-trapping capacity. wisdomlib.org

Investigation of Synergistic and Antagonistic Antioxidant Interactions

In foods and biological systems, antioxidants rarely act in isolation. They often interact, leading to synergistic (greater than additive effect), additive, or antagonistic (less than additive effect) outcomes. researchgate.netacs.org AAPH-induced oxidation provides a reliable model system to study these complex interactions. researchgate.netremedypublications.com

Principle and Mechanism: To study these interactions, a substrate susceptible to oxidation, such as linoleic acid, is exposed to peroxyl radicals generated by AAPH. researchgate.net The protective effects of individual antioxidants are measured, as well as the effects of their mixtures. researchgate.net The expected antioxidant activity of a mixture is calculated based on the sum of the individual efficiencies of each component, considering their proportions. researchgate.net If the experimentally measured activity of the mixture is higher than this expected value, the interaction is synergistic. Conversely, if it is lower, the interaction is antagonistic. researchgate.net These effects can be influenced by regeneration mechanisms between antioxidants, their chemical structures, and the potential formation of stable intermolecular complexes. researchgate.net

Research Findings and Data: Studies using AAPH-induced oxidation have identified specific synergistic and antagonistic pairs. For instance, synergistic effects have been observed between rosmarinic acid and quercetin (B1663063), as well as between rosmarinic acid and caffeic acid. researchgate.netremedypublications.com In contrast, combinations such as α-tocopherol with caffeic acid, α-tocopherol with rosmarinic acid, and caffeic acid with quercetin have demonstrated antagonistic effects. researchgate.netremedypublications.com Understanding these interactions is crucial for developing effective antioxidant formulations for food preservation and health supplements. researchgate.net

Table 4: Examples of Antioxidant Interactions in AAPH-Induced Oxidation

Antioxidant CombinationObserved InteractionReference
Rosmarinic acid + QuercetinSynergistic researchgate.netremedypublications.com
Rosmarinic acid + Caffeic acidSynergistic researchgate.netremedypublications.com
α-Tocopherol + Caffeic acidAntagonistic researchgate.netremedypublications.com
α-Tocopherol + Rosmarinic acidAntagonistic researchgate.netremedypublications.com
(+)-Catechin + Caffeic acidAntagonistic remedypublications.com
Caffeic acid + QuercetinAntagonistic researchgate.netremedypublications.com

Compound Reference Table

Applications of 2,2 Azobis 2 Amidinopropane in Polymer Science and Engineering

Principles of Radical Polymerization Initiation

The primary function of AAPH in polymer science is to initiate radical polymerization. This process begins with the thermal decomposition of the AAPH molecule. As a heat-labile azo compound, AAPH breaks down when heated, cleaving at the nitrogen-nitrogen double bond to liberate a molecule of nitrogen gas and two identical carbon-centered radicals. nih.govresearchgate.net The rate of this decomposition and subsequent radical generation increases with temperature. nih.gov

The decomposition process follows first-order kinetics, meaning the rate of radical formation is directly proportional to the AAPH concentration. nih.gov This predictable kinetic behavior is a significant advantage, allowing for controlled initiation of the polymerization process. The generated 2-amidinopropane radicals are highly reactive and readily attack the double bonds of monomer units, initiating the polymerization chain reaction. Each radical adds to a monomer, creating a new, larger radical that proceeds to react with subsequent monomers, leading to the formation of a polymer chain. In the presence of oxygen, these carbon-centered radicals can react to form potentially cytotoxic alkoxyl and peroxyl radicals. nih.gov

Decomposition Characteristics of AAPH
ParameterValueSignificance in Polymerization
10-Hour Half-Life Temperature (in water)56°CIndicates the temperature for a controlled, moderate rate of radical generation over an extended period.
Decomposition Products2 Carbon-Centered Radicals + N₂ GasThe carbon radicals initiate polymerization chains, while the inert nitrogen gas does not interfere with the reaction.
KineticsFirst-OrderAllows for predictable and controllable initiation rates by adjusting temperature and initiator concentration.

Control of Polymer Architecture and Molecular Weight Distribution

Control over the molecular weight and molecular weight distribution (MWD) is critical as these characteristics directly influence the final physical and chemical properties of a polymer. The use of AAPH as an initiator offers a degree of control over these parameters. The rate of initiation, governed by the AAPH concentration and temperature, directly impacts the number of growing polymer chains. d-nb.info

By carefully managing the initiation rate, it is possible to influence the final average molecular weight. A higher initiation rate generally leads to the formation of a larger number of polymer chains, which, for a given amount of monomer, results in a lower average molecular weight. Conversely, a slower, more controlled initiation rate can produce polymers with higher molecular weights.

The predictable, first-order decomposition of AAPH contributes to a more uniform generation of radicals throughout the polymerization process compared to some other initiators like peroxides. This leads to better control over the distribution of polymer chain lengths, resulting in a more defined and potentially narrower MWD. d-nb.info This level of control is essential for producing polymers with tailored properties for specific applications, as the MWD can affect everything from a material's tensile strength and elasticity to its viscosity and processing behavior. d-nb.info

Synthesis of Functionalized Polymers and Copolymers

AAPH is particularly valuable for the synthesis of functionalized polymers due to the inherent chemical nature of its amidine groups. The amidine moieties are cationic, making AAPH a cationic initiator. nih.govmdpi.com This characteristic is exploited in the synthesis of polymers that carry a positive charge, which are of significant interest for various applications.

The use of AAPH facilitates the stable synthesis of cationic emulsions and latexes. When AAPH initiates polymerization, the resulting amidine-containing end-groups impart a positive charge to the polymer chains. This is beneficial in emulsion polymerization, where the electrostatic repulsion between the cationic polymer chains adsorbed on the surface of monomer droplets helps to stabilize the emulsion.

This initiator has been successfully used to synthesize a variety of functional polymers. For instance, it has been employed in the aqueous deposited polymerization of high molecular weight polyacrylonitrile, a precursor for carbon fibers. Furthermore, its water-solubility makes it an ideal choice for polymerization in aqueous media, a key aspect of green chemistry, to synthesize polymers like poly(N-vinylpyrrolidone) or poly(acrylamide). The cationic nature of polymers initiated with AAPH is also leveraged in creating materials with specific functionalities, such as those used in gene delivery, water treatment (as flocculants), or as antimicrobial agents. nih.gov

Academic and Industrial Relevance in Polymer Synthesis

The unique properties of AAPH have established its importance in both academic research and industrial manufacturing.

Industrial Relevance: Industrially, AAPH offers several advantages over traditional peroxide initiators. It exhibits higher stability, which is beneficial for transport and storage. Its decomposition is not sensitive to metal salts, acids, or bases, and it does not undergo radical-induced decomposition, leading to more predictable and efficient reactions. A significant benefit is that its decomposition does not liberate oxygen, which can cause product deterioration in some polymer systems.

These advantages have led to its use in the production of a range of commercial products, including:

Superabsorbent Polymers (SAPs): Used extensively in diapers and feminine hygiene products.

Adhesives: Specifically in the synthesis of polyvinyl alcohol.

Flocculants: For water treatment processes.

Coatings and Binders: Where water-based polymer systems are required.

Industrial Advantages of AAPH vs. Peroxide Initiators
FeatureAAPH (Azo Initiator)Peroxide Initiators
StabilityHigher (positive impact on transport/storage)Lower (can be sensitive to shock and contaminants)
Decomposition KineticsPredictable, first-orderCan be complex, susceptible to induced decomposition
SensitivityNot sensitive to metal salts, acids, basesSensitive to metals, which can cause uncontrolled decomposition
ByproductsInert N₂ gasCan produce oxygen, leading to product deterioration
ControlEasy control of polymerization reactionCan be difficult to control (e.g., autocatalytic decomposition)

Academic Relevance: In academic research, AAPH is widely used as a model free-radical generator. wikipedia.org Its water solubility and well-defined decomposition kinetics make it an excellent tool for studying oxidation processes in biological and chemical systems. nih.govresearchgate.net It is frequently employed to induce controlled oxidative stress to study the stability of drugs, proteins, and lipids. nih.govresearchgate.netnih.gov This application, while not directly polymer synthesis, provides fundamental insights into radical chemistry that are broadly applicable to the field of polymer science. Researchers utilize AAPH to investigate the mechanisms of antioxidant activity and to screen potential stabilizing additives for polymeric materials. mdpi.com

Advanced Analytical and Spectroscopic Techniques for Characterizing 2,2 Azobis 2 Amidinopropane Chemistry

Electron Paramagnetic Resonance (EPR) / Electron Spin Resonance (ESR) Spin Trapping

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that directly detects species with unpaired electrons, such as free radicals. wikipedia.org However, the radicals generated from AAPH are often too short-lived to be observed directly. mdpi.com Spin trapping is an analytical method used in conjunction with EPR to detect and identify these transient radicals. wikipedia.orgnih.gov It involves a reaction where a short-lived radical adds to a "spin trap" molecule to form a more stable and persistent radical adduct (a nitroxide), which can be easily detected by EPR. wikipedia.orgmdpi.com

The thermal decomposition of AAPH in aqueous solutions generates carbon-centered radicals, which, in the presence of oxygen, rapidly form peroxyl radicals (ROO•). These can subsequently lead to the formation of alkoxyl radicals (RO•). researchgate.net EPR spin trapping has been instrumental in identifying these species. Studies using various spin traps have successfully captured and characterized the radicals derived from AAPH.

In aqueous environments, spin trapping experiments with 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and its analogues have predominantly identified the formation of alkoxyl radical spin adducts. rsc.org The EPR spectrum of the spin adduct is unique to the trapped radical and the spin trap used, characterized by its hyperfine splitting constants (HFS). wikipedia.org For instance, the spin adducts of the AAPH-derived free radical have been assigned as those of the alkoxyl radical, RO• (where R=H(2)N(HN)C-C(CH(3))(2)). nih.gov In aerated solutions, both alkoxyl and peroxyl radicals from AAPH have been identified using DMPO. nih.gov

Several spin traps have been tested and found applicable for the detection of AAPH-derived radicals, including DMPO, 5,5-dimethyl-4-phenyl-1-pyrroline N-oxide (4PDMPO), 5-(2,2-dimethyl-1,3-propoxycyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO), and 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO). nih.gov The selection of the spin trap can influence the stability and spectral characteristics of the resulting adduct. The quantification of these radicals can be achieved by integrating the EPR signal, allowing for the determination of radical generation rates under various experimental conditions.

Table 1: Hyperfine Splitting Constants (HFS) of Spin Adducts Formed from AAPH-Derived Radicals and Various Spin Traps.
Spin TrapTrapped RadicalSolventaN (G)aHβ (G)Other HFS (G)Reference
DMPOAlkoxylAqueous14.6215.29aHγ = 0.72 rsc.org
DMPIOAlkoxylAqueous13.4612.53- rsc.org
CYPMPOAlkoxyl & PeroxylAqueousThe ESR signal obtained was a superposition of two spectra, the spin adduct of the alkoxyl radical and the peroxyl radical. researchgate.net

EPR spin trapping is not only for identification but also for clarifying reaction pathways. For example, it has been used to study the decomposition of AAPH induced by ultrasound. nih.gov In these experiments, tertiary carbon-centered radicals were detected in argon-saturated solutions, while oxygen-centered radicals (alkoxyl and peroxyl) were identified in aerated solutions. nih.gov This suggests that the primary mechanism of decomposition is likely thermolysis occurring in the heated liquid shell surrounding cavitating bubbles generated by the ultrasound. nih.gov Furthermore, by using scavengers for hydroxyl (.OH) and hydrogen (.H) radicals, EPR studies demonstrated that these species, typically formed during sonolysis of water, are not involved in the radical production from AAPH itself. nih.gov This level of mechanistic detail is crucial for understanding how AAPH initiates oxidation in different systems.

Spectrophotometric and Fluorometric Methods

Spectrophotometric and fluorometric techniques offer sensitive and often high-throughput methods for monitoring the oxidative processes initiated by AAPH-derived radicals. These methods typically rely on a probe molecule whose optical properties change upon reaction with radicals.

A widely used method employing AAPH is the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.govresearchgate.net In this assay, AAPH is used as a thermal source of peroxyl radicals. researchgate.netmdpi.com These radicals attack a fluorescent probe, commonly fluorescein (B123965), causing a decay in its fluorescence intensity over time. nih.govresearchgate.net The presence of an antioxidant substance scavenges the peroxyl radicals, thereby protecting the fluorescein and slowing the rate of fluorescence decay. researchgate.net The antioxidant capacity of a sample is quantified by comparing the protection it offers to that of a standard antioxidant, such as Trolox. nih.govmdpi.com

Other fluorescent probes have also been developed for detecting peroxyl radicals generated from AAPH. For instance, a probe composed of 4-hydroxycinnamyl moieties conjugated with a dipyrrometheneboron difluoride (BODIPY) reporter shows a strong increase in fluorescence upon reaction with peroxyl radicals. mdpi.com This "switch-on" probe is suitable for sensing peroxyl radicals in various environments. mdpi.com

Absorbance-based methods provide an alternative to fluorescence for tracking AAPH-induced oxidation. One common application is in studying lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) method, for example, measures malondialdehyde (MDA), a product of lipid peroxidation, by detecting the absorbance of a colored adduct at 532 nm. nih.gov

Another approach involves monitoring the AAPH-induced hemolysis of erythrocytes. jst.go.jp The release of hemoglobin from damaged red blood cells can be quantified by measuring absorbance. However, research has shown that AAPH can also oxidize the released oxygenated hemoglobin to methemoglobin, which alters the absorption spectrum. jst.go.jp Therefore, monitoring the absorbance at an isosbestic point, such as 523 nm, is recommended to accurately reflect the extent of hemolysis without interference from hemoglobin oxidation. jst.go.jp Similarly, the oxidative bleaching of β-carotene by AAPH-derived radicals can be followed spectrophotometrically, where the rate of color loss is inversely proportional to the antioxidant activity of a co-incubated substance. mdpi.com

Chromatographic and Mass Spectrometric Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to analyze the degradation and hydrolysis pathways of AAPH in aqueous solutions. umn.edunih.gov This technique allows for the separation of various degradation products, followed by their identification based on mass-to-charge ratio and fragmentation patterns. umn.edunih.gov Such analyses have provided crucial evidence that the alkoxyl radical is a major reactive species in AAPH solutions and have enabled the generation of a comprehensive reaction scheme that includes various side and termination products. umn.edunih.gov

Furthermore, LC-MS-based proteomics is used to study the specific modifications that AAPH-induced oxidation causes in proteins. nih.gov By digesting an AAPH-treated protein and analyzing the resulting peptides with LC-MS, researchers can identify the exact amino acid residues that have been oxidized. nih.govresearchgate.net For example, studies on arachin (B1170595), a peanut protein, revealed that AAPH-induced oxidation leads to modifications like carbamylation and oxidation of specific amino acids. nih.gov This detailed molecular information is vital for understanding how oxidative stress impacts protein structure and function.

Analysis of 2,2'-Azobis(2-amidinopropane) Degradation Products

The thermal decomposition of 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) in aqueous solutions leads to a variety of degradation products. The identification and quantification of these products are primarily achieved through a combination of liquid chromatography and mass spectrometry.

In a detailed study, AAPH was degraded in aqueous solutions at 40°C across a wide pH range. The resulting products were analyzed using Liquid Chromatography-Ultraviolet Spectroscopy (LC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). acs.orgumn.edunih.gov This approach allowed for the separation and identification of several key degradation products.

The thermal decomposition rate of AAPH to generate radical species was determined to be, on average, 2.1 × 10⁻⁶ s⁻¹, and this rate was found to be largely independent of pH. acs.orgumn.edunih.gov However, the hydrolysis rate of AAPH showed a clear dependence on pH, increasing exponentially with higher pH levels, indicating a hydroxide (B78521) ion-dependent mechanism. acs.orgumn.edunih.gov

LC-MS/MS analysis was instrumental in identifying the major radical species in solution, providing evidence for the formation of the alkoxyl radical. acs.orgumn.edunih.gov Furthermore, the results pointed to a radical disproportionation reaction and enabled the construction of a comprehensive reaction scheme outlining the various side and termination products of AAPH degradation. acs.orgumn.edunih.gov

Some of the novel degradation products identified through these techniques are listed in the table below.

Table 1: Degradation Products of 2,2'-Azobis(2-amidinopropane) Identified by LC-MS/MS

Compound Name Abbreviation
Isobutyrimidamide R1H
Isobutyramide R2H
Methacrylimidamide R1'
Methacrylamide R2'
2,2'-Peroxybis(2-methylpropanimidamide) R1OOR1
2-Hydroxy-2-methylpropanimidamide R1OH

Data sourced from Werber et al. (2011) acs.org

Characterization of Radical-Induced Macromolecular Modification Products

The free radicals generated by the decomposition of AAPH are widely used to induce oxidative damage to macromolecules in a controlled manner, mimicking in vivo oxidative stress. The characterization of these modifications is crucial for understanding the mechanisms of oxidative damage to biomolecules such as proteins and DNA.

Mass spectrometry-based proteomics has emerged as a powerful tool for this purpose. For instance, AAPH is employed to induce oxidation in monoclonal antibodies (mAbs) to assess their susceptibility to oxidative degradation. nih.gov Following exposure to AAPH-generated radicals, the modified mAbs are subjected to tryptic digestion. The resulting peptides are then analyzed by mass spectrometry to identify the specific amino acid residues that have been oxidized. nih.gov This site-specific information is invaluable for evaluating the stability of therapeutic proteins.

Similarly, the impact of AAPH-induced oxidation on the functional and structural properties of proteins like arachin has been investigated. nih.gov Techniques such as nano liquid chromatography-Q exactive mass spectrometry (LC-QE-MS) are used to perform proteomic analysis of the oxidized proteins. nih.gov These studies have revealed various modifications, including carbamylation, oxidation, and reduction of amino acid side chains. nih.gov

Electron Spin Resonance (ESR) spectroscopy, often coupled with spin trapping techniques, is another vital method for detecting and identifying the transient radical species responsible for macromolecular modifications. By using spin traps, the short-lived radicals generated from AAPH can be converted into more stable radical adducts that can be detected and characterized by ESR, providing direct evidence of the specific radicals involved in the modification process.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating reaction mechanisms and characterizing the structure of molecules in solution. nih.gov While specific mechanistic studies on AAPH decomposition using NMR are not extensively reported in the literature, the principles of NMR spectroscopy are highly applicable to investigating its chemistry.

¹H and ¹³C NMR can be employed to monitor the disappearance of AAPH and the appearance of its degradation products over time, providing kinetic information about the decomposition process. By analyzing the chemical shifts and coupling constants of the product signals, it is possible to deduce their structures and gain insights into the reaction pathways.

In the context of AAPH-induced oxidation of macromolecules, NMR can provide detailed structural information on the modifications. For example, in the study of monoclonal antibody oxidation, 2D ¹H-¹³C NMR spectra can reveal changes in the signals of specific amino acid residues, such as the disappearance of methionine methyl group signals upon oxidation. acs.org This provides a complementary approach to mass spectrometry for identifying and quantifying oxidative modifications. While mass spectrometry identifies modifications based on mass changes, NMR can confirm the specific structural changes in the intact macromolecule.

Furthermore, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) could be used to study the interactions between AAPH-derived radicals and macromolecules by measuring changes in their diffusion coefficients.

Calorimetric Techniques for Investigating 2,2'-Azobis(2-amidinopropane) Interactions

Calorimetric techniques are essential for studying the thermodynamics of chemical reactions, including the thermal decomposition of AAPH and its interactions with other molecules.

Differential Scanning Calorimetry (DSC) is a key technique for characterizing the thermal stability and decomposition kinetics of azo compounds. In a study on 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AIBA), a close analog of AAPH, DSC experiments were used to determine the kinetics of its thermal decomposition. This research demonstrated that AIBA is a highly exothermic and hazardous substance. The data from DSC, combined with other tests, allowed for the prediction of thermal hazard parameters such as the self-accelerating decomposition temperature (SADT).

The thermal decomposition of AAPH is a heat-labile process, and the rate of free radical production increases with temperature. mdpi.com DSC can be used to measure the heat flow associated with this decomposition as a function of temperature, providing valuable data on the enthalpy of decomposition and the activation energy of the process.

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution. nih.gov While specific ITC studies involving AAPH are not prevalent, the technique offers significant potential for investigating the interactions of AAPH and its derived radicals with macromolecules. By measuring the heat released or absorbed during the titration of AAPH into a solution containing a macromolecule, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. This information is crucial for understanding the driving forces behind the binding of AAPH or its radicals to biological targets.

Table 2: Compound Names Mentioned in the Article

Compound Name
2,2'-Azobis(2-amidinopropane)
2,2'-Azobis(2-amidinopropane) dihydrochloride
Isobutyrimidamide
Isobutyramide
Methacrylimidamide
Methacrylamide
2,2'-Peroxybis(2-methylpropanimidamide)
2-Hydroxy-2-methylpropanimidamide
2-Hydroxy-2-methylpropanamide

Computational Chemistry and Theoretical Modeling of 2,2 Azobis 2 Amidinopropane Reactions

Quantum Chemical Studies of 2,2'-Azobis(2-amidinopropane) Radical Intermediates

Quantum chemical methods, particularly Density Functional Theory (DFT), have proven invaluable in characterizing the transient radical species generated from the decomposition of AAPH. These computational tools provide insights into the electronic structure, stability, and reactivity of these highly reactive intermediates.

Electronic Structure and Reactivity Predictions

DFT calculations have been instrumental in examining the electronic properties of the 2-amidinopropane radical, the primary species formed upon the homolytic cleavage of the C-N bond in AAPH. Theoretical studies, often conducted in conjunction with experimental techniques like electron paramagnetic resonance (EPR) spectroscopy, have focused on understanding the radical's geometry, spin distribution, and energetic properties.

Recent computational work has explored the interaction of AAPH and its derived radicals with host molecules, such as cucurbit[n]urils (CB[n]). rsc.orgrsc.orgresearchgate.netresearchgate.net These studies, employing DFT methods like the B3LYP hybrid functional with dispersion corrections (D3(BJ)), have revealed the nature of non-covalent interactions between the AAPH guest and the CB[n] host. rsc.org Analysis of atomic charges, for instance, has shown electrostatic interactions between the amidine groups of AAPH and the carbonyl portals of the cucurbituril (B1219460) hosts. rsc.org

While much of the existing computational research focuses on these host-guest systems, the intrinsic electronic structure of the isolated 2-amidinopropane radical is of fundamental importance. Such calculations can predict key reactivity descriptors, including the distribution of the unpaired electron, which is crucial for understanding its subsequent reactions with other molecules. The stabilization of the radical species through these interactions can modulate their reactivity and lifetime. rsc.org

Calculated Atomic Charges in AAPH@CB researchgate.net and 2AAPH@CB researchgate.net Complexes rsc.org
ComplexCB researchgate.net Carbonyl Carbon (qC)CB researchgate.net Carbonyl Oxygen (qO)AAPH Amidine Hydrogen (qH)
AAPH@CB researchgate.net0.862-0.6940.433
2AAPH@CB researchgate.net0.862-0.6910.436

Solvation Effects on Radical Stability and Lifetime

The stability and lifetime of the highly reactive radicals generated from AAPH are significantly influenced by their surrounding environment, particularly the solvent. Computational approaches, such as the calculation of solvation free energies, can provide quantitative insights into these effects. nih.govnih.govtemple.edu By modeling the interaction of the radical species with explicit solvent molecules or using continuum solvation models, it is possible to predict how different solvents will affect the radical's stability.

While specific computational studies on the solvation of the 2-amidinopropane radical are not extensively reported in the literature, the methodologies for such investigations are well-established. nih.govnih.gov These calculations can help rationalize experimental observations, such as differences in reaction rates and product distributions in various solvent systems. For instance, polar protic solvents might stabilize the charged amidinium group of the radical through hydrogen bonding, thereby influencing its reactivity and lifetime.

Reaction Rate Theory and Decomposition Kinetics Simulation

The thermal decomposition of AAPH is a unimolecular process that initiates a cascade of radical reactions. Understanding the kinetics of this initial step is crucial for controlling the rate of radical generation in experimental systems. While experimental studies have provided valuable kinetic data, theoretical simulations based on reaction rate theory can offer a more detailed picture of the decomposition mechanism.

Experimental investigations have determined the thermal decomposition rate of AAPH in aqueous solutions. For example, at 40°C, the decomposition rate constant to form radical species was found to be approximately 2.1 × 10⁻⁶ s⁻¹. researchgate.netumn.edunih.gov The rate of radical production is known to increase with temperature. huji.ac.il

Theoretical approaches, such as Transition State Theory (TST), can be employed to calculate the rate constants of chemical reactions from first principles. researchgate.net These calculations involve locating the transition state structure for the C-N bond cleavage in AAPH and determining its energy relative to the ground state reactant. The activation energy obtained from such calculations can be compared with experimental values to validate the computational model. Although detailed TST calculations for AAPH decomposition are not widely published, this approach holds significant promise for a more fundamental understanding of its thermal lability.

Experimental Decomposition Data for AAPH
Temperature (°C)Decomposition Rate Constant (s⁻¹)Reference
402.1 × 10⁻⁶ researchgate.netumn.edunih.gov

Molecular Dynamics Simulations of 2,2'-Azobis(2-amidinopropane) in Complex Environments

Molecular dynamics (MD) simulations offer a powerful tool to study the behavior of molecules in complex and dynamic environments, such as biological membranes or solvent mixtures. psu.eduresearchgate.netnih.govnih.govmdpi.com These simulations track the motion of atoms over time, providing a detailed view of intermolecular interactions and dynamic processes.

While specific MD simulations of AAPH in complex biological environments like lipid bilayers are not extensively documented, the computational framework for such studies is well-established. psu.eduresearchgate.netnih.govnih.govmdpi.com Such simulations could provide valuable insights into how AAPH and its radical products interact with cell membranes, a critical aspect of its use in studies of oxidative stress. For instance, MD simulations could reveal the preferred location and orientation of AAPH within a lipid bilayer and how the generated radicals partition between the aqueous and lipid phases.

Furthermore, MD simulations can be used to study the behavior of AAPH in various solvent mixtures, providing information on local solvent structure and dynamics around the molecule. This can complement the understanding of solvation effects on radical stability and reactivity obtained from quantum chemical calculations. The combination of molecular dynamics with 3-dimensional reference interaction site model theory has been used to investigate the role of water molecules in the binding of guests to host molecules, a methodology that could be extended to study AAPH in more complex aqueous environments. rsc.org

Future Research Directions and Unexplored Avenues for 2,2 Azobis 2 Amidinopropane

Development of Novel 2,2'-Azobis(2-amidinopropane)-Based Radical Generating Systems

While AAPH is a valuable tool for generating free radicals, future research is geared towards creating more sophisticated, controllable, and targeted radical-generating systems based on its core structure. The goal is to move beyond its use as a bulk radical generator to systems that offer spatial, temporal, and dosage control.

One promising avenue involves the development of "caged" AAPH compounds. These would be derivatives of AAPH that are inert until activated by a specific trigger, such as light (photocleavage), a change in pH, or the presence of a particular enzyme. This approach would allow researchers to initiate radical generation at a precise time and location within a complex system, such as a specific organelle within a cell.

Another area of exploration is the synthesis of AAPH-macromolecule conjugates. By attaching AAPH to polymers, nanoparticles, or biomolecules like antibodies, researchers could direct the source of radical generation to specific sites. For instance, an AAPH-antibody conjugate could target a specific cell type, enabling the study of localized oxidative stress.

Research has already begun on modulating the radical output of AAPH through host-guest chemistry. A study investigating the interaction of AAPH with cucurbit[n]uril (CB[n]) hosts demonstrated that the formation of inclusion complexes can significantly alter the yield of radicals generated upon photolytic cleavage. rsc.org This suggests a pathway for developing "smart" radical generating systems where the release of radicals is controlled by competitive binding or other molecular recognition events.

Table 1: Potential AAPH-Based Radical Generating Systems

System TypeActivation MechanismPotential Application
Caged-AAPHLight, pH, EnzymesSpatiotemporally controlled induction of oxidative stress in cellular studies.
AAPH-Nanoparticle ConjugatesExternal stimuli (e.g., magnetic field)Targeted therapy, localized material synthesis.
AAPH-Antibody ConjugatesAntigen bindingCell-specific oxidative damage studies.
AAPH-Host-Guest ComplexesCompetitive displacementEnvironmentally responsive radical generation.

Deeper Mechanistic Understanding of 2,2'-Azobis(2-amidinopropane)-Induced Molecular Damage in Complex Biological Matrices

AAPH is extensively used to mimic oxidative stress, leading to damage in lipids, proteins, and nucleic acids. researchgate.netresearchgate.net However, a more profound understanding of the precise mechanisms of this damage within the intricate and heterogeneous environment of biological matrices is still needed.

Future studies should focus on elucidating the complete cascade of reactive species generated by AAPH in environments that more closely resemble cellular conditions. While the generation of carbon-centered and subsequent peroxyl radicals is well-known, the potential for secondary reactions and the formation of other reactive oxygen species (ROS) within complex biological fluids or tissues requires further investigation. rsc.orgnih.gov For example, the interaction of AAPH-derived radicals with transition metals or other cellular components could lead to the formation of highly reactive species like the hydroxyl radical. nih.gov

Research should also aim to map the specific sites of modification on key biomolecules. While it is known that AAPH-derived radicals preferentially oxidize methionine and tryptophan residues in proteins, a comprehensive atlas of AAPH-induced modifications across the proteome in different cell types is lacking. researchgate.netmdpi.com Similarly, identifying the specific DNA adducts and strand break patterns generated by the carbon-centered radical from AAPH under various oxygen tensions is crucial for understanding its genotoxicity. nih.gov

Spin-trapping studies have been instrumental in identifying the types of radicals generated by AAPH and their location (e.g., aqueous phase vs. lipid-water interface). rsc.org Future work could employ more advanced spin traps and imaging techniques to visualize radical generation and subsequent molecular damage in real-time within living cells, providing a dynamic view of the oxidative stress process.

Expansion of 2,2'-Azobis(2-amidinopropane) Applications in Advanced Materials Science

The utility of AAPH as a radical initiator in polymer chemistry is well-established, particularly for aqueous-based polymerization. azobisamidinopropane-dihydrochloride.de However, its potential in the broader field of advanced materials science remains largely untapped. Future research could explore the use of AAPH in the synthesis of novel functional materials.

One area of interest is the fabrication of advanced hydrogels. AAPH's water solubility makes it an ideal initiator for the polymerization of hydrophilic monomers to create biocompatible hydrogels for applications in drug delivery, tissue engineering, and as superabsorbent polymers. azobisamidinopropane-dihydrochloride.de By controlling the polymerization kinetics with AAPH, it may be possible to precisely tailor the hydrogel's pore size, mechanical strength, and degradation profile.

Another avenue is the surface modification of materials. AAPH can be used to initiate "grafting-from" polymerization, where polymer chains are grown from the surface of a substrate. This technique could be used to impart new properties to materials, such as creating anti-fouling surfaces on medical implants or modifying the surface of nanoparticles for improved biocompatibility and targeting.

Furthermore, AAPH could be employed in the synthesis of composite materials. Its ability to generate radicals in an aqueous environment could be leveraged to create polymer-inorganic composites, where the polymer matrix is formed in situ around inorganic fillers. These materials could have applications in areas such as coatings, adhesives, and dental restoratives. The predictable, first-order kinetics of AAPH decomposition offers better control over polymer chain length distribution compared to other initiators like peroxides. azobisamidinopropane-dihydrochloride.de

Integration of Multi-Omics Approaches in 2,2'-Azobis(2-amidinopropane)-Induced Oxidative Stress Studies

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the cellular response to AAPH-induced oxidative stress. mdpi.comelifesciences.org Moving beyond studying the damage to a single class of molecules, these integrated approaches can provide a holistic view of the complex biological perturbations caused by AAPH.

Future research should employ these techniques to comprehensively map the cellular response pathways. For example, transcriptomics can reveal the genes that are up- or down-regulated in response to AAPH, while proteomics can identify the proteins whose expression levels or post-translational modifications change. mdpi.comnih.gov A recent study on the protein arachin (B1170595) used proteomics to identify 15 differentially expressed proteins and key modifications like carbamylation and oxidation following AAPH treatment, linking these changes to altered functional properties. mdpi.com

Metabolomics can provide a snapshot of the metabolic reprogramming that occurs as cells attempt to cope with oxidative damage and re-establish homeostasis. nih.gov By integrating these different "omics" datasets, researchers can construct detailed models of the signaling networks and metabolic pathways that are activated or inhibited by AAPH-induced stress. mdpi.com This approach can help identify critical nodes in the cellular stress response, potentially revealing novel biomarkers of oxidative damage or new therapeutic targets.

This integrated strategy will be particularly valuable for understanding the pathophysiology of diseases where oxidative stress is implicated, allowing researchers to use AAPH as a tool to uncover complex disease mechanisms in a controlled manner. nih.gov

Table 2: Application of Multi-Omics in AAPH Studies

Omics FieldInformation GainedPotential Insights
Transcriptomics Changes in gene expression (mRNA levels)Identification of stress-response genes and pathways (e.g., Nrf2, antioxidant defense).
Proteomics Changes in protein expression and post-translational modificationsMapping of specific protein oxidation sites, identification of damaged protein removal pathways (e.g., proteasome). mdpi.com
Metabolomics Changes in metabolite concentrationsUnderstanding of metabolic shifts, such as altered energy metabolism or lipid peroxidation products.
Interomics Integrated analysis of all omics dataConstruction of comprehensive cellular response models to oxidative stress. mdpi.com

Methodological Innovations in Antioxidant Efficacy Assessment using 2,2'-Azobis(2-amidinopropane)

AAPH is a cornerstone of several widely used antioxidant capacity assays, most notably the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.govresearchgate.net However, there is ongoing scope for innovation to enhance the physiological relevance, throughput, and sensitivity of these methods.

Future research should focus on developing AAPH-based assays that better mimic the complexity of biological systems. This could involve moving from simple solution-based assays to more complex models, such as cell-based assays (e.g., the Cellular Antioxidant Activity assay), liposomal systems, or even assays performed on powdered biological samples (QUENCHER method). researchgate.netmdpi.com These models can provide more relevant information about an antioxidant's ability to protect cellular components.

There is also a need for higher-throughput methods. Adapting AAPH-based assays for use in microplate formats and with automated liquid handling systems is crucial for screening large libraries of compounds to discover new antioxidants. Recently, a novel offline High-Performance Liquid Chromatography (HPLC) method based on AAPH radicals was developed for antioxidant screening, demonstrating greater sensitivity than existing methods using DPPH or ABTS radicals. mdpi.com

Furthermore, combining AAPH-based radical generation with more sophisticated detection techniques could improve sensitivity and provide more detailed mechanistic information. For example, coupling AAPH-induced oxidation with techniques like electron spin resonance (ESR) or mass spectrometry can help to not only quantify antioxidant activity but also to identify the products of the reaction, offering insights into the antioxidant mechanism (e.g., hydrogen atom transfer vs. electron transfer). sigmaaldrich.com

Q & A

Q. Q1. How is AAPH utilized to induce oxidative stress in biological models?

Answer: AAPH is a water-soluble azo compound that thermally decomposes to generate carbon-centered radicals, which react with oxygen to produce peroxyl radicals at a controlled rate . In experimental setups, AAPH is dissolved in phosphate-buffered saline (pH 7.4) and administered to models such as chick embryos or cell cultures. For example, in chick embryos (HH 35 stage), an LD50 of 10 mmol/egg is established, with vascular density reduction in the chorioallantoic membrane (CAM) and lipid peroxidation (measured via malondialdehyde, MDA) as key endpoints . Researchers should standardize AAPH concentrations (typically 2.5–40 mmol/egg) and exposure durations (2–48 hours) to ensure reproducibility .

Q. Q2. What are the methodological steps for quantifying AAPH-induced oxidative damage?

Answer: Key protocols include:

  • Lipid peroxidation : Measure MDA levels using thiobarbituric acid-reactive substances (TBARS) assay in tissues like CAM or embryonic hearts .
  • Vascular changes : Quantify vascular density in CAM or yolk sac via stereomicroscopy and image analysis software (e.g., Image-Pro Plus) .
  • DNA damage : Assess plasmid DNA strand breaks using gel electrophoresis, as AAPH-derived carbon-centered radicals directly cleave DNA .
  • Antioxidant response : Use oxygen radical absorbance capacity (ORAC) assays to evaluate the scavenging efficacy of test compounds against AAPH-generated radicals .

Advanced Research Questions

Q. Q3. How can AAPH be integrated into developmental models to study cardiovascular toxicity?

Answer: The chick embryo is a validated model for studying AAPH-induced cardiovascular defects due to its accessibility and similarity to mammalian systems . Advanced methodologies include:

  • Dose-dependent cardiac hypertrophy : Inject 1.8–2.6 mmol/egg AAPH into HH 35 embryos; measure left ventricular wall thickness via H&E staining and image analysis (e.g., SPSS 13.5) .
  • Vasculogenesis inhibition : Treat HH 3+ embryos with 5.0 mmol AAPH; visualize blood island formation via VE-Cadherin in situ hybridization .
  • Mechanistic insights : Corrogate AAPH with antioxidants (e.g., Trolox) to dissect ROS-mediated pathways in myocardial hypertrophy .

Q. Q4. How do researchers resolve contradictions in AAPH degradation kinetics across studies?

Answer: Discrepancies arise from pH-dependent hydrolysis and temperature:

  • Degradation pathways : At 40°C, AAPH undergoes hydrolysis to form alkoxyl radicals and termination products, validated via LC-MS/MS . Hydrolysis rates increase exponentially with pH (OH⁻-dependent), while radical generation remains constant (2.1 × 10⁻⁶ s⁻¹) .
  • Standardization : Pre-filter AAPH solutions to remove particulates and use freshly prepared buffers to minimize batch variability .

Q. Q5. What are the limitations of using AAPH in antioxidant efficacy studies?

Answer:

  • Radical specificity : AAPH primarily generates peroxyl radicals, limiting its utility in studying hydroxyl or superoxide radicals .
  • Hydrophilicity bias : AAPH’s water solubility restricts its application in lipid-rich systems; lipophilic analogs (e.g., AMVN) are preferred for membrane studies .
  • Bioavailability : Antioxidants must be co-administered with AAPH in vivo to account for metabolic stability and tissue distribution .

Data Analysis and Interpretation

Q. Q6. How should researchers analyze dose-dependent vascular toxicity in AAPH-treated embryos?

Answer:

  • Dose-response curves : Plot mortality rates against AAPH concentrations (2.5–40 mmol/egg) to calculate LD50 (10 mmol/egg in HH 35 embryos) .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare vascular density or MDA levels between treatment groups .
  • Confounding factors : Control for embryonic stage (Hamburger-Hamilton staging) and injection site variability .

Q. Q7. What advanced techniques validate AAPH’s role in DNA oxidation?

Answer:

  • Spin-trapping assays : Use electron spin resonance (ESR) with PBN or DMPO to detect carbon-centered radicals in AAPH-treated DNA solutions .
  • Comet assay : Quantify single-strand breaks in cultured cells exposed to AAPH (10–50 mM) .
  • Inhibition studies : Co-incubate AAPH with radical scavengers (e.g., mannitol) to confirm ROS-mediated DNA damage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.